Butyramide

Catalog No.
S562419
CAS No.
541-35-5
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyramide

CAS Number

541-35-5

Product Name

Butyramide

IUPAC Name

butanamide

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

DNSISZSEWVHGLH-UHFFFAOYSA-N

SMILES

Array

solubility

Sol in alcohol; slightly sol in ether
INSOL IN BENZENE
In water, 163,000 mg/l @ 15 °C
163 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)

Synonyms

Butanoic acid amide

Canonical SMILES

CCCC(=O)N

The exact mass of the compound Butyramide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 163000 mg/l (at 15 °c)163 mg/ml at 15 °csol in alcohol; slightly sol in etherinsol in benzenein water, 163,000 mg/l @ 15 °c163 mg/ml at 15 °csoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of butanamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyramide (CAS 541-35-5) is a four-carbon straight-chain primary aliphatic amide that serves as a critical building block in organic synthesis, pharmaceutical manufacturing, and advanced solvent formulation. Characterized by a melting point of 114–116 °C and a moderate aqueous solubility of approximately 163 g/L at 15 °C, it bridges the gap between highly polar, low-melting short-chain amides and highly lipophilic long-chain fatty amides [1]. Its distinct thermal profile and extended alkyl chain make it a preferred hydrogen bond donor (HBD) for formulating stable, room-temperature solid deep eutectic solvents (DESs) and a robust precursor in demanding biocatalytic pathways[2].

Substituting butyramide with shorter-chain analogs like acetamide (2C) or propionamide (3C) fundamentally compromises thermal stability, phase behavior, and chemical resilience in specialized applications. Acetamide and propionamide possess significantly lower melting points (~80–82 °C), rendering them incapable of forming the stable, solid-state deep eutectic solvents (DESs) required for high-temperature stability or room-temperature solid lubrication [1]. Furthermore, in biocatalytic environments, acetamide is highly susceptible to rapid enzymatic cleavage. Pseudomonas amidases hydrolyze acetamide at rates up to 50 times faster than butyramide, meaning generic substitution will lead to catastrophic precursor degradation and near-total yield loss in enzyme-mediated synthetic routes [2].

Extreme Resistance to Amidase Hydrolysis Compared to Acetamide

In biocatalytic environments utilizing Pseudomonas amidases, butyramide demonstrates exceptional stability compared to shorter-chain amides. Studies show that the rate of butyramide hydrolysis is only 2% to 3% of the rate of acetamide hydrolysis [1]. While acetamide is rapidly cleaved to acetic acid and ammonia, butyramide remains largely intact, making it a vastly superior choice for processes where the amide functional group must survive enzymatic exposure.

Evidence DimensionRelative rate of enzymatic hydrolysis (Pseudomonas amidase)
Target Compound Data2-3% relative hydrolysis rate
Comparator Or BaselineAcetamide (100% relative hydrolysis rate)
Quantified Difference97-98% reduction in hydrolysis rate
ConditionsPseudomonas amidase assay

Buyers developing biocatalytic pathways must select butyramide over acetamide to prevent premature amide cleavage and ensure high precursor survival.

Elevated Melting Point for Solid Deep Eutectic Solvent Formulation

Butyramide's higher intrinsic melting point (114–116 °C) translates directly into the thermal properties of the deep eutectic solvents (DESs) it forms. When mixed with 1-butyl-3-methylimidazolium chloride ([BmimCl]) at a 1:4 ratio, the resulting[BmimCl]:butyramide DES has a melting point of 93.01 °C[1]. In contrast, the equivalent [BmimCl]:acetamide and [BmimCl]:propionamide DESs exhibit much lower melting points of 30.24 °C and 44.10 °C, respectively. This allows butyramide-based DESs to function as stable solids or semi-solids at room temperature.

Evidence DimensionMelting point of [BmimCl]:amide (1:4) DES
Target Compound Data93.01 °C
Comparator Or Baseline[BmimCl]:acetamide (30.24 °C) and [BmimCl]:propionamide (44.10 °C)
Quantified Difference+62.77 °C vs acetamide; +48.91 °C vs propionamide
Conditions1:4 molar ratio with [BmimCl]

Formulators requiring solid or semi-solid DESs at room temperature for stable solid lubricants must procure butyramide rather than lower-melting analogs.

Modulated Molecular Diffusion and Transport in Lithium-Based DESs

The alkyl chain length of the amide strictly controls the transport properties of alkylamide-lithium perchlorate DESs. Quasielastic Neutron Scattering (QENS) reveals that long-range jump diffusion is slowest in butyramide-based DESs compared to acetamide and propionamide [1]. This is due to butyramide's larger molecular size, mass, and enhanced complexation with lithium ions. Consequently, butyramide offers a more constrained, stable dynamical landscape, which is critical for modulating viscosity and ionic conductivity.

Evidence DimensionLong-range jump diffusion rate
Target Compound DataSlowest diffusion (highest complexation/caging)
Comparator Or BaselineAcetamide (fastest long-range jump diffusion)
Quantified DifferenceSlower long-range mobility and enhanced lithium complexation
ConditionsAlkylamide-lithium perchlorate DES (78:22 molar ratio)

For electrochemical energy storage, butyramide provides superior control over ionic mobility and viscosity compared to highly mobile acetamide.

Controlled Aqueous Solubility for Phase Separation

Butyramide demonstrates significantly lower aqueous solubility than its shorter-chain counterparts, which is highly advantageous for phase-separation processes. At 15 °C, butyramide has a water solubility of approximately 163 g/L [1]. The solubility of aliphatic amides in water strictly decreases as the carbon chain length increases (Acetamide > Propionamide > Butyramide)[2]. This reduced solubility allows butyramide to partition differently in biphasic systems, reducing product loss in aqueous washes during synthesis.

Evidence DimensionAqueous solubility trend
Target Compound Data~163 g/L at 15 °C
Comparator Or BaselineAcetamide and Propionamide (higher solubility)
Quantified DifferenceStrictly lower solubility than 2C and 3C amides
ConditionsAqueous solution at constant temperature

Chemists scaling up synthetic routes can leverage butyramide's lower water solubility to improve extraction yields and minimize product loss.

Formulation of Room-Temperature Solid Deep Eutectic Solvents (DESs)

Directly leveraging its elevated melting point (93.01 °C in a 1:4 [BmimCl] DES), butyramide is the optimal hydrogen bond donor for creating solid and semi-solid lubricants. These DESs maintain structural integrity at room temperature and undergo predictable lubricated state transitions under tribo-thermal stress, outperforming liquid-state acetamide-based equivalents[1].

Precursor in Biocatalytic and Enzymatic Syntheses

Due to its extreme resistance to Pseudomonas amidase hydrolysis—cleaving at only 2-3% the rate of acetamide—butyramide is the preferred aliphatic amide precursor in complex biocatalytic cascades. It ensures the amide functional group remains intact while other enzymatic transformations occur on the molecule[2].

Electrolyte Design for Electrochemical Energy Storage

Capitalizing on its enhanced lithium-ion complexation and slower long-range jump diffusion, butyramide is utilized in lithium perchlorate-based DES electrolytes. It provides precise control over ionic mobility and viscosity, which is critical for the stability and performance of next-generation rechargeable batteries[3].

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Solid
Yellowish solid; Nutty aroma

Color/Form

Crystals
LEAVES FROM BENZENE

XLogP3

-0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 Da

Monoisotopic Mass

87.068413911 Da

Boiling Point

216 °C
216.00 to 217.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

0.8850 @ 120 °C

LogP

-0.21
-0.21 (LogP)
-0.21
log Kow = -0.21

Melting Point

115-116 °C
115 - 116 °C

UNII

9J6OR937VR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00391 [mmHg]
3.91X10-3 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

541-35-5

Absorption Distribution and Excretion

Lung endothelial permeabilities were determined by injecting butyramide & other test substances into the jugular vein of anesthetized dogs, followed by analysis of sequential blood samples from the carotid artery. The mathematically derived permeability surface product for butyramide was 42.

Associated Chemicals

iso-Butyramide;563-83-7

Wikipedia

Butyramide

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepn: ...by a modified Willgerodt reaction.
Prepn: ...from butyronitrile.
Prepn: ... from butyryl chloride.
Prepn: ... from butyric acid.

General Manufacturing Information

Butanamide: ACTIVE
N-BUTYLAMIDE WAS NOT AN EFFECTIVE CRYOPROTECTANT FOR RABBIT SEMEN.

Interactions

Studies on the effects of antidiuretic hormone (ADH) on diffusion of moderately lipophilic solutes (e.g., butyramide, isobutyramide, & antipyrine, each solute having an oil/water partition > or = 0.0008) across luminal membranes of rabbit cortical collecting tubules, & the effects of ADH on the apparent activation energies (EA, kcal/mol) for water & solute permeation across these tubules revealed that: ADH produced a 60-100% incr in the permeation rates for these solutes, the ADH-dependent apparent EA for water permeation was 9.35 kcal/mol, & the ADH-dependent apparent EA for permeation of moderately lipophilic solutes was in the range 15.8-19.6 kcal/mol. (antidiuretic hormone, Butyramide, Isobutyramide, Antipyrine)
Pyrazole, previously reported to inhibit ethanol oxidation in rats, also effectively blocked the in vivo metab of methanol, propanol, isopropanol, butanol, & isobutanol. Ethanol metab was also inhibited by a variety of oximes & amides, such as butyramide, isobutyramide, acetaldoxime, isobutyraldoxime, & butyraldoxime.
Radioactive tracer & electrolytic techniques were used to study the transport of nonelectrolytes & Na+, respectively, across toad urinary bladders in the presence & absence of antidiuretic hormone (ADH). The permeability of lipophilic mol was roughly proportional to bulk phase oil/water partition coefficients both in the presence & absence of hormone; i.e., ADH elicited a general nonselective incr in the permeation of butyramide & 8 other solutes tested.

Dates

Last modified: 08-15-2023

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